(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone
Description
The compound “(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone” is a methanone derivative featuring a 2,3-dimethylindole core linked to a 4-methylpiperazine moiety via a ketone bridge. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to tryptophan and serotonin, enabling interactions with diverse biological targets, including neurotransmitter receptors and enzymes . The 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties, such as blood-brain barrier permeability, while the methyl substituents on the indole ring may influence steric hindrance and metabolic stability .
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H21N3O/c1-11-12(2)17-15-5-4-13(10-14(11)15)16(20)19-8-6-18(3)7-9-19/h4-5,10,17H,6-9H2,1-3H3 |
InChI Key |
UYLXAOWKYOSUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C)C |
solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: The dimethyl groups are introduced via electrophilic substitution reactions on the indole ring.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indole-2,3-dimethyl derivatives .
Scientific Research Applications
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperazine ring enhances the compound’s ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key differences:
| Compound Name | Core Structure Modifications | Key Features | Reference IDs |
|---|---|---|---|
| (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone | - 2,3-dimethylindole - 4-methylpiperazine |
Balanced lipophilicity; potential CNS activity due to piperazine | |
| (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | - 2,3-dimethylindole - 4-(2,3-dimethylphenyl)piperazine |
Increased steric bulk; likely reduced solubility but enhanced receptor selectivity | |
| (4-(4-chlorophenoxy)piperidin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone | - 2,3-dimethylindole - 4-(4-chlorophenoxy)piperidine |
Piperidine instead of piperazine; chlorophenoxy group may improve metabolic stability | |
| 1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone | - Benzenesulfonyl-substituted dihydroindole - 4-benzylpiperazine |
Sulfonyl group enhances electron-withdrawing effects; benzyl group may increase toxicity | |
| (1-benzyl-2,3-dimethyl-1H-indol-5-yl)(1,4-thiazinan-4-yl)methanone | - 1-benzyl-2,3-dimethylindole - 1,4-thiazinan |
Thiazinan ring introduces sulfur atom; benzyl group may alter binding affinity |
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Bioavailability: The 4-methylpiperazine group in the target compound confers better aqueous solubility compared to analogs with bulky aryl substituents (e.g., 4-(2,3-dimethylphenyl)piperazine in ). However, piperidine-based derivatives (e.g., ) may exhibit prolonged half-lives due to reduced susceptibility to oxidative metabolism.
Receptor Binding and Selectivity: Piperazine derivatives are commonly associated with serotonin and dopamine receptor modulation. The 4-methylpiperazine variant may exhibit a balance between affinity and off-target effects, whereas bulkier substituents (e.g., dimethylphenyl in ) could enhance selectivity for specific receptor subtypes. Thiazinan-containing analogs (e.g., ) introduce sulfur-mediated hydrogen bonding, which may alter binding kinetics in enzyme targets like kinases or monoamine oxidases.
Synthetic Accessibility: The target compound’s synthesis likely follows established protocols for indole-piperazine methanones, such as coupling activated indole carboxylic acids with substituted piperazines under amide-forming conditions (similar to procedures in ). Derivatives with complex substituents (e.g., 4-chlorophenoxy in ) require multi-step functionalization, increasing synthetic complexity and cost.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
